

Application Notes and Protocols for Commercially Available Rat Calcitonin ELISA Kits

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Compound of Interest		
Compound Name:	Calcitonin (rat)	
Cat. No.:	B15600251	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitonin is a 32-amino acid peptide hormone primarily secreted by the parafollicular cells (C-cells) of the thyroid gland. In rats, as in other mammals, it plays a significant role in calcium and phosphorus metabolism. The primary function of calcitonin is to lower blood calcium levels, which it achieves by inhibiting the activity of osteoclasts (cells that break down bone tissue) and by decreasing the reabsorption of calcium in the kidneys.[1] Given its physiological importance, accurate measurement of rat calcitonin levels in various biological samples is crucial for research in bone metabolism, endocrinology, and drug development.

Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a sensitive and specific method for the quantitative determination of rat calcitonin in serum, plasma, tissue homogenates, and cell culture supernatants.[2][3] This document provides a comprehensive overview of commercially available rat calcitonin ELISA kits, including a comparison of their key characteristics, a detailed experimental protocol, and an illustration of the underlying signaling pathway.

Commercially Available Rat Calcitonin ELISA Kits

A variety of manufacturers offer ELISA kits for the quantification of rat calcitonin. The majority of these are sandwich ELISAs, which provide high specificity and sensitivity. Below is a summary







of key quantitative data from a selection of commercially available kits to facilitate comparison.



Supplier	Kit Name/ID	Assay Type	Detection Range (pg/mL)	Sensitivity (pg/mL)	Sample Types
Abcam	Rat Calcitonin ELISA Kit (ab289835)	Sandwich	15.63 - 1000	≤ 9.38	Plasma, Serum, Other biological fluids
Invitrogen	Rat Calcitonin ELISA Kit (EEL226)	Sandwich	15.63 - 1000	9.38	Plasma, Serum
Innovative Research	Rat Calcitonin Sandwich ELISA Kit	Sandwich	15.6 - 1000	5.14	Serum, Plasma, Tissue homogenates , Cell lysates, Cell culture supernatants
ELK Biotechnolog y	Rat CGRP2 (Calcitonin Gene Related Peptide 2) Microsample ELISA Kit	Sandwich	15.63 - 1000	4.89	Serum, Plasma, Tissue homogenates , Cell lysates, Cell culture supernatants
Kamiya Biomedical	Rat Calcitonin (CT) ELISA	Competitive Inhibition	Not Specified	Not Specified	Serum, Plasma, Tissue homogenates , Cell lysates, Cell culture supernatants
MyBioSource	Rat Calcitonin	Sandwich	Not Specified	Not Specified	Body fluids, Tissue

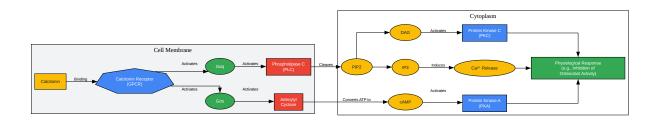


	(CT) ELISA Kit (MBS380804 0)				homogenates , Secretions
Biomatik	Rat Calcitonin (CT) ELISA Kit	Sandwich	12.35 - 1000	4.95	Serum, Plasma, Tissue homogenates
Aviva Systems Biology	CALCA ELISA Kit (Rat) (OKCD06673	Sandwich	15.6 - 1000	< 6.1	Not Specified

Calcitonin Signaling Pathway

Calcitonin exerts its physiological effects by binding to the calcitonin receptor (CTR), a G-protein coupled receptor (GPCR).[4] The activation of the CTR can initiate multiple downstream signaling cascades. The primary mechanism involves the coupling of the receptor to G-proteins, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is crucial for the inhibition of bone resorption by osteoclasts. Additionally, the calcitonin receptor can also couple to the phospholipase C (PLC) pathway, resulting in the release of intracellular calcium and the activation of protein kinase C (PKC).[4]





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Figure 1: Simplified Calcitonin Signaling Pathway.

Experimental Protocols

The following is a generalized protocol for a typical sandwich ELISA for rat calcitonin. It is essential to consult the specific manual provided with your kit for detailed instructions, as reagents and incubation times may vary.

Materials and Reagents (Typically Provided in Kits)

- Microplate pre-coated with anti-rat calcitonin antibody
- · Lyophilized rat calcitonin standard
- Biotinylated detection antibody (anti-rat calcitonin)
- Streptavidin-HRP conjugate
- Standard/Sample Diluent
- Wash Buffer (concentrated)



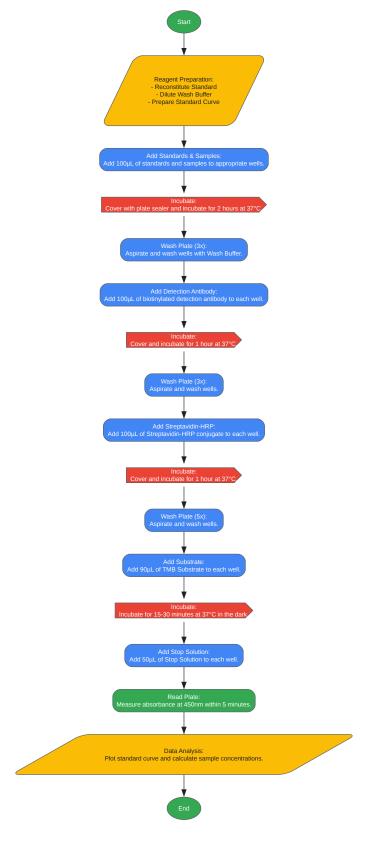




- TMB Substrate
- Stop Solution
- Plate sealers

Experimental Workflow





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Figure 2: Generalized Sandwich ELISA Workflow for Rat Calcitonin.



Detailed Protocol

Reagent Preparation:

- Bring all reagents and samples to room temperature before use.
- Reconstitute the lyophilized rat calcitonin standard with the provided standard diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation.
- Prepare a serial dilution of the standard stock solution to create a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63 pg/mL). The standard diluent serves as the zero standard (0 pg/mL).
- Dilute the concentrated wash buffer to its working concentration with deionized or distilled water.
- If required by the kit, dilute the concentrated biotinylated detection antibody and streptavidin-HRP conjugate to their working concentrations using the appropriate diluents.

Assay Procedure:

- Determine the number of wells required for your standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
- Add 100 μL of each standard, sample, and control to the appropriate wells of the precoated microplate.
- Cover the plate with a plate sealer and incubate for 2 hours at 37°C.[6]
- Aspirate the liquid from each well and wash the plate three times with 200-300 μL of working wash buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
- Add 100 μL of the working solution of biotinylated detection antibody to each well.
- Cover the plate and incubate for 1 hour at 37°C.[2]
- Repeat the wash step as described above.



- Add 100 μL of the working solution of streptavidin-HRP conjugate to each well.
- Cover the plate and incubate for 1 hour at 37°C.[6]
- Repeat the wash step, increasing the number of washes to five times.
- Add 90 μL of TMB substrate to each well.
- Incubate for 15-30 minutes at 37°C in the dark. A blue color will develop in proportion to the amount of rat calcitonin present.
- Add 50 μL of stop solution to each well. The color will change from blue to yellow.
- Immediately read the optical density (OD) of each well at 450 nm using a microplate reader. It is recommended to also take a reading at 570 nm or 630 nm to correct for optical imperfections in the plate.
- Data Analysis:
 - Subtract the average OD of the zero standard from the OD of all other standards and samples.
 - Plot the average OD for each standard on the y-axis against the corresponding concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
 - Use the standard curve to determine the concentration of rat calcitonin in your samples.
 - If samples were diluted, multiply the calculated concentration by the dilution factor.

Conclusion

The selection of an appropriate rat calcitonin ELISA kit should be guided by the specific requirements of the study, including the sample type, expected concentration range, and required sensitivity. The provided protocol offers a generalized workflow for a sandwich ELISA, which is the most common format for these kits. For optimal results, it is imperative to adhere to the specific instructions provided by the manufacturer of the chosen kit. The understanding of the calcitonin signaling pathway can further aid in the interpretation of experimental findings.



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